molecular formula C11H19ClN2 B1392876 {1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride CAS No. 1258650-52-0

{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride

Cat. No. B1392876
M. Wt: 214.73 g/mol
InChI Key: YUBROWRUJJXPPP-UHFFFAOYSA-N
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Description

“{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride” is a chemical compound with the molecular formula C11H19ClN2 . It is a compound of interest in various fields, including pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of aniline derivatives with hydrazine . For instance, 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol, is synthesized from commercially available 2-ethylaniline . The process involves the preparation of a diazonium salt of aniline using HCl and sodium nitrite at lower temperature, followed by the reduction of the diazonium salt with sodium sulfite and concentrated H2SO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride” such as melting point, boiling point, density, and others are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of new 1,2,4-triazole Schiff base and amine derivatives with potential antibacterial, antiurease, and antioxidant activities was achieved using a similar compound, ethyl N′-furan-2-carbonylbenzohydrazonate (Sokmen et al., 2014).
  • New quinazolines synthesized exhibited antimicrobial properties, highlighting the potential for similar compounds in pharmaceutical applications (Desai, Shihora, & Moradia, 2007).
  • A study on the synthesis and characterization of heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Applications in Material Science

  • Research on the pervaporation of hydrazine hydrate, relevant to the separation characteristics of membranes, indicated the potential application in chemical separations and material science (Satyanarayana & Bhattacharya, 2004).
  • Synthesis of nanosized magnesium oxide as a catalyst in a four-component reaction, utilizing hydrazine hydrate, demonstrates the role of similar compounds in catalysis and material synthesis (Babaie & Sheibani, 2011).

Biological Activity

  • Synthesis of Schiff and Mannich bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which could have implications for pharmacological research (Bekircan & Bektaş, 2008).
  • Investigation into the anti-inflammatory, analgesic, and anticonvulsant activities of novel pyranopyrazoles, indicating the potential therapeutic applications of similar compounds (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

Antidepressant Activity

  • Synthesis and evaluation of antidepressant activity of some pyrazoline derivatives, highlighting the potential of similar compounds in mental health treatments (Prasad et al., 2005).

Safety And Hazards

The safety and hazards associated with “{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride” are not explicitly mentioned in the available resources . It’s always recommended to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for “{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride” could involve further exploration of its potential applications in various fields, including pharmaceuticals . More research could also be conducted to fully understand its chemical properties and reactions .

properties

IUPAC Name

1-(4-propan-2-ylphenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;/h4-9,13H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBROWRUJJXPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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